molecular formula C11H11N3 B8179890 Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-

Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-

Cat. No.: B8179890
M. Wt: 185.22 g/mol
InChI Key: XGGCCZTWTQDLQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile, 2,2’-[(phenylmethyl)imino]bis- can involve several methods. One common approach is the reaction between benzylamine and acetonitrile under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. For example, using a catalyst like 2,4,6-triphenylpyrylium tetrafluoroborate and benzyl alcohol in acetonitrile under blue light irradiation in a nitrogen atmosphere can yield the desired compound .

Industrial Production Methods

Industrial production methods for acetonitrile, 2,2’-[(phenylmethyl)imino]bis- often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2,2’-[(phenylmethyl)imino]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile groups into amines.

    Substitution: The aromatic ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others needing specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Acetonitrile, 2,2’-[(phenylmethyl)imino]bis- has several scientific research applications, including:

Mechanism of Action

The mechanism by which acetonitrile, 2,2’-[(phenylmethyl)imino]bis- exerts its effects involves its ability to participate in various chemical reactions. The nitrile groups can act as nucleophiles, while the aromatic ring can undergo electrophilic substitution. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetonitrile, 2,2’-[(phenylmethyl)imino]bis- include other nitrile-containing compounds and aromatic amines. Examples include:

  • Benzyl cyanide
  • Phenylacetonitrile
  • Benzylamine

Uniqueness

What sets acetonitrile, 2,2’-[(phenylmethyl)imino]bis- apart from similar compounds is its combination of nitrile and aromatic amine functionalities. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-[benzyl(cyanomethyl)amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGCCZTWTQDLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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